molecular formula C9H12BrNO B3220764 2-[6-(Bromomethyl)-2-pyridyl]-2-propanol CAS No. 1202402-53-6

2-[6-(Bromomethyl)-2-pyridyl]-2-propanol

Cat. No.: B3220764
CAS No.: 1202402-53-6
M. Wt: 230.1 g/mol
InChI Key: QWNXNHDKTIUGQB-UHFFFAOYSA-N
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Description

2-[6-(Bromomethyl)-2-pyridyl]-2-propanol is a brominated pyridine derivative featuring a 2-propanol moiety and a bromomethyl (-CH2Br) substituent at the 6-position of the pyridyl ring. This compound is structurally significant due to its dual functional groups: the bromomethyl group acts as a reactive site for nucleophilic substitutions or cross-coupling reactions, while the tertiary alcohol (2-propanol) contributes to steric effects and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[6-(bromomethyl)pyridin-2-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,12)8-5-3-4-7(6-10)11-8/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNXNHDKTIUGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[6-(Bromomethyl)-2-pyridyl]-2-propanol, a compound with significant structural features, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.

The compound is characterized by a pyridine ring substituted with a bromomethyl group and an alcohol functional group. Its molecular formula is C_10H_12BrN_O, indicating the presence of halogen and hydroxyl groups that may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyridine rings have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that modifications in the bromine substitution significantly affect the antimicrobial potency of these compounds .

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activities. In vitro studies revealed that certain derivatives can inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. A notable case study involved a derivative demonstrating selective cytotoxicity against human colon cancer cells .

Neuroprotective Effects

Some studies suggest that compounds with similar structures may possess neuroprotective effects. The presence of the pyridine moiety is linked to the inhibition of acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, influencing oxidative stress responses.
  • Signal Transduction Pathways : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various brominated pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the bromine position enhanced activity against both strains .
  • Cytotoxicity in Cancer Cells :
    • Research conducted on the efficacy of this compound derivatives revealed IC50 values indicating potent cytotoxic effects on HCT116 cells. The study highlighted the structure-activity relationship (SAR) where specific substitutions led to increased potency .
  • Neuroprotective Studies :
    • In vivo experiments demonstrated that certain derivatives could improve cognitive function in rodent models of Alzheimer’s disease by reducing acetylcholinesterase activity and enhancing cholinergic transmission .

Data Tables

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntibacterialStaphylococcus aureus15 µM
Escherichia coli20 µM
CytotoxicityHCT116 (colon cancer)10 µM
NeuroprotectionRodent modelCognitive improvement observed

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Properties/Reactivity
2-(6-Bromopyridin-2-yl)propan-2-ol 139163-56-7 C8H10BrNO Br at 6-position of 2-pyridyl 216.08 Tertiary alcohol; used in synthesis of halogenated intermediates
1-(6-Bromopyridin-2-yl)cyclobutanol 955369-59-2 C9H10BrNO Cyclobutanol moiety 228.10 Increased steric hindrance due to cyclobutane ring; lower solubility in polar solvents
1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol 955370-07-7 C10H14BrNO Branched 2-methylpropanol 244.13 Enhanced steric bulk; potential for altered reaction kinetics
2-(6-Bromopyridin-3-yl)propan-2-ol 477252-29-2 C8H10BrNO Br at 3-position of pyridyl 216.08 Positional isomer; differing electronic effects on pyridine ring
Key Observations:
  • Substituent Position: The position of bromine on the pyridine ring significantly impacts electronic properties. For example, 2-(6-Bromopyridin-3-yl)propan-2-ol (3-position Br) exhibits distinct reactivity compared to 2-[6-(Bromomethyl)-2-pyridyl]-2-propanol (6-position CH2Br) due to differences in resonance and inductive effects .
  • Bromomethyl vs. Bromo : The bromomethyl group in the target compound introduces a longer carbon chain, increasing steric bulk and providing a versatile alkylation site. In contrast, direct bromo substituents (e.g., 139163-56-7) are more electronegative, favoring electrophilic aromatic substitution .

Physical and Spectral Properties

  • Boiling/Melting Points: 2-(2-Pyridyl)-2-propanol derivatives exhibit moderate boiling points (e.g., 39–40°C at 0.04 mm Hg for the alcohol), while brominated analogs likely have higher boiling points due to increased molecular weight .
  • NMR Signatures: Methyl groups in 2-propanol derivatives resonate at δ 1.5–1.6 (e.g., 2-(2-pyridyl)-2-propanol in ), whereas bromomethyl groups would show deshielded protons near δ 3.5–4.0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(Bromomethyl)-2-pyridyl]-2-propanol
Reactant of Route 2
2-[6-(Bromomethyl)-2-pyridyl]-2-propanol

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